Isocaryophyllene

Description

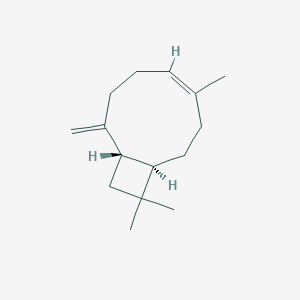

Structure

3D Structure

Properties

IUPAC Name |

(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNUFJAVOOONJE-FLFDDASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881246 | |

| Record name | Isocaryophyllene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caryophyllene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264 to 266 °F at 14 mmHg (NTP, 1992) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-44-5, 118-65-0 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Isocaryophyllene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caryophyllene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaryophyllene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caryophyllene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4Z,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaryophyllene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryophyllene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-(1R*,4Z,9S*)]-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARYOPHYLLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRY8I0KNIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocaryophyllene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isocaryophyllene: Natural Sources, Prevalence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a naturally occurring bicyclic sesquiterpene, is an isomer of the more abundant β-caryophyllene. While often found in lower concentrations, this compound is present in the essential oils of numerous plant species and has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources and prevalence of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known biological interactions, including its role as a selective agonist for the cannabinoid receptor type 2 (CB2).

Natural Sources and Prevalence of this compound

This compound is a volatile organic compound found in a wide variety of plants, often co-occurring with its isomers, β-caryophyllene and α-humulene. Its presence is particularly noted in the essential oils of aromatic plants and spices. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

Data on this compound Prevalence

The following table summarizes the quantitative data on the prevalence of this compound in the essential oils of various plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

| Plant Species | Family | Plant Part | This compound Content (%) | Reference |

| Cannabis sativa L. | Cannabaceae | Inflorescences | Varies by cultivar | [1][2][3][4] |

| Syzygium aromaticum (Clove) | Myrtaceae | Buds | Varies, often found with high concentrations of β-caryophyllene | [5][6][7][8] |

| Polygonum minus Huds. | Polygonaceae | Leaves | 0.031 (mg/mL) | |

| Leucas virgata Balf.f. | Lamiaceae | Aerial parts | Present, with caryophyllene (B1175711) oxide also detected | [9] |

| Jatropha gossypifolia | Euphorbiaceae | - | Contains isosativene, a related sesquiterpene | [10] |

Note: Much of the available literature focuses on the more abundant isomer, β-caryophyllene. The data for this compound is often less explicitly quantified.

Biosynthesis of this compound

This compound, like other sesquiterpenes, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). A specific terpene synthase, caryophyllene synthase, catalyzes the cyclization of FPP to form the characteristic bicyclic structure of the caryophyllane skeleton. The final isomeric form, whether it be this compound, β-caryophyllene, or α-humulene, is determined by the specific folding of the FPP molecule within the enzyme's active site and the subsequent carbocation rearrangements.

Experimental Protocols

Extraction of Essential Oils Containing this compound

A common method for the extraction of essential oils from plant material is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

-

Extraction:

-

Place a known quantity of the powdered plant material into a round-bottom flask.

-

Add distilled water to the flask, typically in a 1:10 (w/v) ratio of plant material to water.

-

Heat the flask to boiling. The steam and volatile oils will rise and be condensed in the condenser.

-

The condensed mixture of water and essential oil is collected in the graduated burette of the Clevenger apparatus.

-

Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

-

-

Oil Collection and Drying:

-

After cooling, collect the essential oil from the burette.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oil samples.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

-

-

Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of a certified reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Isolation of this compound

The isolation of pure this compound from an essential oil mixture containing its isomers requires preparative chromatographic techniques.

Protocol: Flash Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

-

Mobile Phase Selection: Select a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) that provides good separation of the caryophyllene isomers on a thin-layer chromatography (TLC) plate.

-

Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with the selected solvent system, gradually increasing the polarity if a gradient is used.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing pure this compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain isolated this compound.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity and more precise separation, preparative HPLC can be employed.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for the separation of sesquiterpenes.

-

Method Development: Develop an isocratic or gradient elution method on an analytical HPLC system to achieve baseline separation of this compound from its isomers.

-

Scale-up: Scale up the analytical method to a preparative HPLC system with a larger column.

-

Injection and Fraction Collection: Inject the essential oil and collect the fraction corresponding to the this compound peak.

-

Solvent Removal: Remove the mobile phase from the collected fraction, often by lyophilization or evaporation, to yield pure this compound.

Biological Interactions and Signaling Pathways

This compound has been identified as a selective agonist of the cannabinoid receptor type 2 (CB2).[11][12] The CB2 receptor is primarily expressed in the peripheral nervous system and on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects associated with the CB1 receptor.[11]

Interaction with the Cannabinoid Receptor 2 (CB2)

Studies have shown that this compound can displace CB2 receptor ligands, indicating a direct binding interaction.[12] The binding affinity (Ki) of (Z)-isocaryophyllene for the human CB2 receptor has been reported to be in the nanomolar range (485 ± 36 nM).[12] This selective agonism of the CB2 receptor makes this compound a compound of interest for its potential therapeutic effects in inflammatory conditions.

Modulation of Inflammatory Signaling Pathways

The activation of the CB2 receptor by ligands such as this compound can trigger downstream signaling cascades that ultimately lead to the modulation of inflammatory responses. One of the key pathways affected is the nuclear factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

In response to pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and TNF-α.[13][14][15]

Caryophyllane compounds, through their interaction with receptors like CB2, can inhibit the activation of the NF-κB pathway.[5][16] This can occur through the inhibition of IκBα degradation, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory cytokines.[16]

Conclusion

This compound, while a minor component of many essential oils, demonstrates significant biological activity, primarily through its selective agonism of the CB2 receptor. This interaction provides a mechanistic basis for its potential anti-inflammatory properties by modulating key signaling pathways such as NF-κB. The protocols outlined in this guide provide a framework for the extraction, quantification, and isolation of this compound, enabling further research into its pharmacological potential. For drug development professionals, this compound represents a promising natural scaffold for the design of novel therapeutics targeting inflammatory and immune-related disorders. Further investigation into its specific effects on various inflammatory mediators and its in vivo efficacy is warranted.

References

- 1. realmofcaring.org [realmofcaring.org]

- 2. Essential oil of Cannabis sativa L. strains [druglibrary.net]

- 3. Essential Oil of Cannabis sativa L: Comparison of Yield and Chemical Composition of 11 Hemp Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. irjpms.com [irjpms.com]

- 6. ESSENTIAL OIL CHARACTERIZATION IN CLOVE (Syzigium aromaticum Linn.) BY GC-MS AND DETECTION OF ITS ADULTERATION BY ATR FTIR METHOD | Applied Biological Research [journals.acspublisher.com]

- 7. EMAN RESEARCH PUBLISHING |Full Text|Characterization of Essential Oil Composition of Syzygium aromaticum Linn. (Clove) by GC-MS and Evaluation of its Antioxidant Activity [publishing.emanresearch.org]

- 8. ijpsr.com [ijpsr.com]

- 9. GC and GC/MS Analysis of Essential Oil Composition of the Endemic Soqotraen Leucas virgata Balf.f. and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 11. accurateclinic.com [accurateclinic.com]

- 12. Beta-caryophyllene is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential regulation of IL 6, IL 1 A, IL 1 beta and TNF alpha production in LPS-stimulated human monocytes: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tumor Necrosis Factor α-induced Inflammation Is Increased but Apoptosis Is Inhibited by Common Food Additive Carrageenan - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isocaryophyllene Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene is a naturally occurring bicyclic sesquiterpene and an isomer of the more abundant β-caryophyllene. Found in the essential oils of numerous plant species, it contributes to their characteristic aroma and possesses noteworthy biological activities, making it a compound of interest for pharmaceutical and biotechnological applications. Understanding its biosynthesis is critical for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps from central metabolism to the final cyclization of the precursor farnesyl pyrophosphate. It includes a summary of relevant quantitative data, detailed experimental protocols for enzyme characterization, and visualizations of the core biochemical and experimental workflows.

The Biosynthetic Pathway to this compound

The construction of the C15 this compound skeleton begins with fundamental building blocks derived from primary metabolism. Plants utilize two distinct pathways to produce the universal five-carbon isoprenoid precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1]

-

Precursor Synthesis (IPP and DMAPP): Both the MVA and MEP pathways culminate in the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] While the MEP pathway is generally associated with the production of monoterpenes and diterpenes in the plastids, the cytosolic MVA pathway is the primary source of precursors for sesquiterpene biosynthesis.[1]

-

Formation of Farnesyl Pyrophosphate (FPP): In the cytosol, a prenyltransferase enzyme, farnesyl pyrophosphate synthase (FPPS), catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction forms the acyclic C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenes, including this compound.[2]

-

Cyclization by Terpene Synthase (TPS): The final and decisive step is the complex cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, an this compound synthase (also referred to as 9-epi-caryophyllene synthase) orchestrates this transformation.[3] The reaction mechanism proceeds through several steps within the enzyme's active site:

-

Ionization: The reaction is initiated by the metal-dependent abstraction of the diphosphate (B83284) group from FPP, generating a farnesyl carbocation.

-

Cyclization & Rearrangement: This highly reactive intermediate undergoes an intramolecular cyclization to form a humulyl cation. Subsequent rearrangements and a second cyclization form the characteristic bicyclic core of the caryophyllane skeleton.

-

Deprotonation: The final step involves a stereospecific deprotonation of a carbocation intermediate. The precise stereochemistry of this step differentiates the formation of this compound ((Z)-β-caryophyllene) from its more common isomer, β-caryophyllene ((E)-β-caryophyllene).[4]

-

The overall pathway is a testament to the intricate catalytic power of terpene synthases, which can generate vast structural diversity from a single acyclic precursor.

Quantitative Data

The catalytic efficiency of terpene synthases can vary significantly. While specific kinetic data for dedicated this compound synthases are scarce, data from closely related β-caryophyllene synthases provide a valuable benchmark for expected performance. Furthermore, metabolic engineering efforts in microbial hosts have demonstrated the potential for high-level production.

Table 1: Kinetic Parameters of Related Sesquiterpene Synthases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| (E)-β-Caryophyllene Synthase | Zea mays | FPP | 3.7 | 0.0019 | [5] |

| Terpene Synthase 1 (GhTPS1) | Gossypium hirsutum | FPP | N/A | N/A | [6] |

| Various Terpene Synthases | Cannabis sativa | FPP | N/A | 0.0011 - 0.0204 | [7] |

N/A: Data not available in the cited source.

Table 2: Production Titers of Caryophyllene Isomers in Engineered Microbes

| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| β-Caryophyllene | Escherichia coli | MVA pathway overexpression, TPS7 from Nicotiana tabacum | 5142 | [8] |

| β-Caryophyllene | Saccharomyces cerevisiae | Engineered MVA pathway, TPS from Artemisia argyi | 713.6 | [5] |

Experimental Protocols

The identification and functional characterization of a novel this compound synthase follows a standardized molecular biology workflow. This involves isolating the candidate gene, expressing the corresponding protein, and analyzing its enzymatic products.

Protocol: Gene Cloning and Heterologous Expression

This protocol describes the process of isolating a candidate terpene synthase (TPS) gene from plant tissue and preparing it for functional analysis.

-

RNA Isolation and cDNA Synthesis:

-

Harvest plant tissue known to produce this compound (e.g., flowers, glandular trichomes) and immediately freeze in liquid nitrogen.

-

Isolate total RNA using a suitable kit (e.g., Qiagen RNeasy Plant Mini Kit) or a CTAB-based method, including an on-column DNase I treatment to remove genomic DNA contamination.[9]

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript IV) and an oligo(dT) primer.

-

-

Gene Amplification:

-

Design degenerate primers based on conserved regions of known sesquiterpene synthases (e.g., the DDxxD and NSE/DTE motifs).

-

Perform PCR on the cDNA to amplify a partial TPS fragment.

-

Use the sequence of the amplified fragment to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) using a commercial kit (e.g., SMARTer RACE cDNA Amplification Kit) to obtain the full-length open reading frame (ORF).[8]

-

-

Cloning into Expression Vector:

-

Amplify the full-length ORF using high-fidelity DNA polymerase and primers containing restriction sites (e.g., NdeI and BamHI) compatible with a bacterial expression vector.

-

Use a vector such as pET28b(+) or pET-SUMO, which provides an N-terminal His6-tag for subsequent protein purification.

-

Digest both the PCR product and the expression vector with the chosen restriction enzymes, ligate the fragments, and transform into a cloning strain of E. coli (e.g., DH5α).

-

Verify the sequence of the resulting plasmid by Sanger sequencing.

-

-

Heterologous Expression:

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 5 mL overnight starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28b) at 37°C.

-

Inoculate 500 mL of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Cool the culture to 16-18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

-

Continue incubation at 16-18°C for 16-20 hours to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C) and store the cell pellet at -80°C.

-

Protocol: In Vitro Terpene Synthase Activity Assay

This protocol details the enzymatic reaction to determine the function of the purified recombinant TPS protein.

-

Protein Purification:

-

Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice and clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

-

Purify the His6-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Desalt the purified protein into an assay-compatible buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol) using a desalting column (e.g., PD-10).

-

Assess protein purity by SDS-PAGE and determine concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

-

Assay Buffer (25 mM HEPES, pH 7.2, 10% glycerol)

-

10 mM MgCl2 (divalent cation cofactor is essential)

-

1 mM DTT

-

~50 µg of purified recombinant TPS protein

-

-

Initiate the reaction by adding (2E,6E)-farnesyl pyrophosphate (FPP) to a final concentration of 50-100 µM.

-

Immediately overlay the aqueous reaction with 500 µL of a high-purity organic solvent (e.g., hexane (B92381) or ethyl acetate) to trap the volatile terpene products.[7] An internal standard (e.g., isobutylbenzene (B155976) or α-farnesene-d6) can be added to the solvent for quantification.[10]

-

Seal the vial with a PTFE-lined cap and incubate at 30°C for 1-2 hours with gentle shaking.

-

As a negative control, run a parallel reaction with heat-denatured enzyme or a reaction without enzyme.

-

-

Product Extraction:

-

Stop the reaction by vortexing the vial vigorously for 30 seconds to extract the products into the organic layer.

-

Separate the phases by centrifugation (2,000 x g for 5 min).

-

Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. The sample is now ready for analysis.[10]

-

Protocol: Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating, identifying, and quantifying the volatile products of the TPS assay.

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, temperature set to 250°C.

-

Oven Temperature Program:

-

MS Parameters:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

-

Sample Analysis:

-

Inject 1 µL of the organic extract from the enzyme assay into the GC-MS.

-

Acquire the data in total ion current (TIC) mode.

-

-

Data Analysis:

-

Identify the product peaks in the chromatogram by comparing their mass spectra and retention indices (RI) with those of authentic standards (if available) and with spectral libraries (e.g., NIST, Wiley). This compound has a molecular weight of 204.35 g/mol and will produce a characteristic fragmentation pattern.

-

Calculate the Kovats Retention Index (RI) for each peak using a homologous series of n-alkanes run under the same GC conditions to aid in identification.

-

Quantify the products by integrating the peak area corresponding to a specific ion and comparing it to the peak area of the internal standard.

-

References

- 1. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. Study on the Functional Characterization of 9‑epi-Caryophyllene Synthase from Lavandula x intermedia (Lavandin) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Identification and characterization of (E)-β-caryophyllene synthase and α/β-pinene synthase potentially involved in constitutive and herbivore-induced terpene formation in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional characterization of a new terpene synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Screening for Biological Activity of Isocaryophyllene: A Technical Guide

Introduction

Isocaryophyllene is a sesquiterpenoid, a class of terpenes characterized by three consecutive isoprene (B109036) units.[1] As a natural bicyclic sesquiterpene, it is found in the essential oils of various plants.[2][3] While its isomer, β-caryophyllene, has been extensively studied for a wide range of biological activities including anti-inflammatory, anticancer, and analgesic properties, the pharmacological activities of this compound have been less characterized.[3][4] However, emerging evidence points to its potential in several therapeutic areas, particularly in cancer therapy.[4] This technical guide provides an in-depth overview of the known biological activities of this compound, methodologies for its screening, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Biological Activities of this compound

Preliminary evidence suggests that this compound possesses antifungal and antiproliferative effects.[4] The primary focus of existing research has been on its anticancer properties, where it has demonstrated cytotoxicity against various tumor cell lines.[4][5]

Anticancer Activity

This compound has been shown to inhibit the growth of several human tumor cell lines.[2][5][6] Notably, it exhibits cytotoxic effects against MCF-7 (breast adenocarcinoma), DLD-1 (colorectal adenocarcinoma), and L-929 (murine fibroblast) cell lines.[7] Research has also highlighted a synergistic effect where the anticancer activity of this compound is significantly enhanced when combined with β-caryophyllene.[2][6][7] This potentiation suggests a complex mechanism of action that could be leveraged in combination therapies.[2]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the anticancer activity of this compound. The data highlights its efficacy both alone and in combination with β-caryophyllene.

| Cell Line | Compound | Concentration (µg/mL) | % Cell Growth Inhibition | Reference(s) |

| MCF-7 | This compound alone | 32 | ~69% | [2][5][6][7] |

| MCF-7 | This compound + β-caryophyllene | 32 + 10 | ~90% | [2][5][6][7] |

Signaling Pathways Modulated by this compound

While the direct signaling pathways modulated by this compound are still under investigation, the mechanisms of its closely related isomer, β-caryophyllene (BCP), and its oxide (BCPO) offer valuable insights. These compounds are known to modulate key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways.[8][9][10] Given the structural similarity, it is plausible that this compound may interact with similar cellular targets.

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[3][11] Its inhibition is a key target in cancer therapy. Similarly, the MAPK pathway is central to cell proliferation and survival, and its dysregulation is common in many cancers.[12][13][14] The potential for this compound to modulate these pathways warrants further investigation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Screening

A systematic approach is essential for screening the biological activity of natural compounds like this compound. The process typically involves a series of in vitro assays to determine cytotoxicity, antioxidant potential, and other specific activities.

Caption: General workflow for screening the biological activity of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16][17] It measures the metabolic activity of cells, which correlates with the number of viable cells.[15]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[15][16] The amount of formazan produced is proportional to the number of metabolically active cells and can be quantified by measuring the absorbance.[15]

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 570 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Antioxidant Activity Screening: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.[18][19][20]

-

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.

-

Methodology:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: Add the this compound solution to a solution of DPPH in a 96-well plate or cuvettes. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

-

Conclusion

This compound is an emerging natural compound with demonstrated anticancer activity. While research is still in its early stages compared to its well-studied isomer, the existing data suggests it is a promising candidate for further investigation. The synergistic effects observed with other compounds like β-caryophyllene open up new avenues for the development of potent combination therapies. A systematic screening approach utilizing standard in vitro assays is crucial for fully elucidating the bioactivity profile of this compound and uncovering its mechanisms of action, particularly its potential modulation of key signaling pathways like NF-κB and MAPK. Further research is warranted to explore its full therapeutic potential.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061779) [hmdb.ca]

- 2. Potentiating effect of beta-caryophyllene on anticancer activity of alpha-humulene, this compound and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

- 18. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of Isocaryophyllene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a sesquiterpene and a structural isomer of β-caryophyllene, is a naturally occurring compound found in the essential oils of various plants. It has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and state-of-the-art isolation methods for this compound. It details the initial identification, synthesis via isomerization of caryophyllene (B1175711), and various extraction and purification techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, comparative data, and visual workflows to facilitate the efficient isolation and purification of this compound for further investigation.

Discovery and Natural Occurrence

This compound is a bicyclic sesquiterpene that is often found alongside its more abundant isomer, β-caryophyllene, in the essential oils of numerous plant species. While not as prevalent as β-caryophyllene, it is a significant component in the essential oils of plants such as cloves (Syzygium aromaticum), black pepper (Piper nigrum), and various species of Cannabis. Its discovery was intertwined with the characterization of caryophyllene and its derivatives.

Synthesis of this compound from Caryophyllene

A primary and efficient method for obtaining this compound is through the catalytic isomerization of β-caryophyllene. This process is often more practical than direct isolation from natural sources where its concentration can be low. The isomerization involves heating caryophyllene in the presence of a catalyst.

Catalytic Isomerization

The isomerization of caryophyllene to this compound can be achieved using various catalysts, with sulfur and selenium being commonly employed.[1] The reaction is typically carried out at elevated temperatures under an inert atmosphere.

Table 1: Synthesis of this compound via Catalytic Isomerization of Caryophyllene

| Catalyst | Starting Material | Reaction Conditions | Product Yield | Reference |

| Sulfur | 100g Caryophyllene (from caustic treated clove terpene) | 4g Sulfur, 225°C, 8 hours, under Nitrogen atmosphere | 71.5g this compound (after purification) | [1] |

| Selenium | 1500g Clove oil terpenes | 15g Selenium shot, ~175°C, 3.5 hours, under Nitrogen blanket | 1485g this compound | [1] |

Experimental Protocol: Isomerization of Caryophyllene using Sulfur Catalyst[1]

-

Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reactant Charging: To the reaction flask, add 100 grams of caryophyllene (e.g., from caustic-treated clove terpene) and 4 grams of sulfur powder.

-

Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen, to maintain an inert atmosphere throughout the reaction.

-

Heating: Heat the mixture to 225°C with continuous stirring.

-

Reaction Time: Maintain the reaction temperature for 8 hours.

-

Cooling and Product Recovery: After 8 hours, cool the reaction mixture to room temperature. The crude product is then ready for purification.

Isolation from Natural Sources: Extraction Methods

This compound can be isolated from essential oils of various plants. The choice of extraction method is critical and depends on the plant matrix, the desired yield, and the purity of the final extract.

Conventional Extraction Methods

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.

Experimental Protocol: Steam Distillation of Clove Leaf Oil

-

Material Preparation: Fresh or dried clove leaves are placed in a distillation still.

-

Steam Injection: Live steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser to cool and liquefy.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. The less dense essential oil layer is separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Solvent extraction involves the use of organic solvents to dissolve the essential oils from the plant material.

Experimental Protocol: Solvent Extraction

-

Material Preparation: Dried and powdered plant material is placed in an extraction vessel.

-

Solvent Addition: A suitable solvent (e.g., hexane, ethanol) is added to the plant material.

-

Extraction: The mixture is agitated for a specified period to allow the solvent to extract the essential oils.

-

Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.

-

Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.

Modern Extraction Methods

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

MAHD utilizes microwave energy to heat the water within the plant material, leading to the rupture of essential oil glands and the release of volatile compounds.

Table 2: Comparison of Extraction Methods for Caryophyllane Sesquiterpenoids

| Extraction Method | Plant Material | Key Advantages | Potential Disadvantages |

| Steam Distillation | Various | Well-established, suitable for large-scale production | High temperatures can degrade thermolabile compounds |

| Solvent Extraction | Various | High extraction efficiency | Potential for solvent residue in the final product |

| Supercritical Fluid Extraction (SFE) | Various | High selectivity, solvent-free extract, mild operating temperatures | High initial equipment cost |

| Microwave-Assisted Hydrodistillation (MAHD) | Various | Faster extraction, lower energy consumption | Potential for localized overheating |

Purification Methods

Following extraction or synthesis, a crude mixture containing this compound is obtained. Purification is essential to isolate this compound from other components, such as β-caryophyllene and other sesquiterpenes.

Fractional Distillation

Fractional distillation under reduced pressure is an effective method for separating compounds with close boiling points, such as caryophyllene isomers.

Experimental Protocol: Fractional Vacuum Distillation of this compound [2]

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, and receiving flasks is assembled.

-

Crude Mixture Charging: The crude product from the isomerization reaction is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to a reduced pressure (e.g., 3 mm Hg).[1]

-

Heating and Fraction Collection: The mixture is heated gradually. Fractions are collected at specific temperature ranges corresponding to the boiling points of the different components. This compound typically distills at a slightly lower temperature than caryophyllene under vacuum. For instance, in one study, a distillate fraction was collected at a pressure of -76 cmHg with a reflux ratio of 5:1.[2]

-

Analysis of Fractions: Each collected fraction is analyzed by Gas Chromatography (GC) to determine its composition and purity.

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating high-purity this compound.

Experimental Protocol: Preparative HPLC for this compound Purification

-

Column Selection: A suitable preparative HPLC column is chosen, typically a reversed-phase C18 column.

-

Mobile Phase: A mobile phase is selected to achieve good separation between this compound and other components. A common mobile phase for sesquiterpene separation is a gradient of acetonitrile (B52724) and water.

-

Sample Injection: A concentrated solution of the crude mixture is injected onto the column.

-

Fraction Collection: As the separated components elute from the column, they are detected by a UV detector, and fractions corresponding to the this compound peak are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions to yield purified this compound.

Table 3: Purity of Caryophyllene Isolated from Clove Leaf Oil using Fractional Distillation [2]

| Purification Step | Purity of Caryophyllene |

| After selective extraction and fractional distillation | 99.10% |

Analytical Methods for Identification and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (FID) is the primary analytical technique for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both qualitative and quantitative information. The retention time of a peak in the chromatogram helps in identifying the compound, while the mass spectrum provides its unique fragmentation pattern, confirming its identity.

Typical GC-MS Parameters for this compound Analysis:

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 240°C.

-

Injector and Detector Temperatures: Typically set around 250°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the workflows for the synthesis and isolation of this compound.

Conclusion

The efficient isolation of this compound is a critical step for its further pharmacological evaluation and potential development as a therapeutic agent. While it can be obtained from natural sources, its synthesis via the isomerization of the more abundant β-caryophyllene offers a more direct and often higher-yield route. A combination of fractional distillation and preparative chromatographic techniques allows for the purification of this compound to a high degree. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize their strategies for obtaining this promising natural compound.

References

Isocaryophyllene chemical formula and physical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a volatile bicyclic sesquiterpene hydrocarbon, is a natural isomeric form of β-caryophyllene. Found in the essential oils of numerous plant species, it contributes to their characteristic woody and spicy aroma. Beyond its olfactory properties, this compound has garnered scientific interest for its potential biological activities, including cytotoxic effects. This technical guide provides a detailed overview of the chemical formula and physical properties of this compound, outlines experimental protocols for their determination, and explores its involvement in key signaling pathways.

Chemical Formula and Physical Properties

This compound is a sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.36 g/mol .[1] It is characterized by a nine-membered ring fused to a cyclobutane (B1203170) ring. The physical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₁₅H₂₄ | - |

| Molecular Weight | 204.36 | g/mol |

| Appearance | Colorless to pale yellow oil | - |

| Odor | Woody, spicy | - |

| Boiling Point | 266 - 268 | °C at 760 mmHg |

| Melting Point | Not available | °C |

| Density | ~0.906 | g/mL at 25°C |

| Solubility in Water | 0.05011 | mg/L at 25°C (estimated)[2] |

| Solubility in Organic Solvents | Soluble in alcohol | - |

| Refractive Index | ~1.500 | at 20°C |

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Objective: To identify and quantify this compound in a sample, typically an essential oil.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10 µg/mL.[3] Ensure the sample is free of particulate matter.

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for sesquiterpene analysis.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in splitless mode to maximize sensitivity.

-

GC Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 3°C/minute to 240°C.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard. Quantification is achieved by creating a calibration curve using known concentrations of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of isolated this compound.

Methodology:

-

Sample Preparation: Dissolve a purified sample of this compound (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

NMR Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Perform a series of 1D and 2D NMR experiments, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the various spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Determination of Boiling Point using a Thiele Tube

Objective: To determine the boiling point of this compound at atmospheric pressure.

Methodology:

-

Apparatus Setup:

-

Fill a Thiele tube with a high-boiling point liquid, such as mineral oil, to the level of the side arm.

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the this compound.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[4][5]

-

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[6][7] This will create convection currents that ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][5]

Determination of Density using a Pycnometer

Objective: To determine the density of this compound.

Methodology:

-

Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.

-

Water Calibration: Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound. Ensure there are no air bubbles.

-

Weighing: Place the filled pycnometer on the analytical balance and record its mass.

-

Calculation: Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with this compound to get the mass of the this compound. Divide the mass of the this compound by the calibrated volume of the pycnometer to determine its density.[8][9]

Signaling Pathways and Biological Activities

This compound has been shown to be involved in distinct signaling pathways, leading to biological effects such as cytotoxicity and plant defense.

This compound-Induced Cytotoxicity via Lipid Peroxidation

This compound can induce cell death in certain cell lines through a mechanism involving oxidative stress.[2] The proposed pathway begins with the generation of reactive oxygen species (ROS), which leads to lipid peroxidation, membrane damage, and ultimately, cell death.

Role in Plant Defense via the Jasmonic Acid Signaling Pathway

In plants, volatile organic compounds like this compound can act as signaling molecules, inducing defense responses in neighboring plants. This compound has been implicated in the activation of the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against herbivores and certain pathogens.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. japsonline.com [japsonline.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

Preliminary in-vitro cytotoxicity studies of Isocaryophyllene.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a naturally occurring bicyclic sesquiterpene, has demonstrated notable cytotoxic effects against various cell lines in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic properties, including quantitative data, detailed experimental protocols, and an exploration of its proposed mechanisms of action. The primary mechanism appears to be the induction of oxidative stress, leading to lipid peroxidation, membrane permeabilization, and subsequent cell death. This document aims to serve as a foundational resource for researchers investigating the potential of this compound as a novel therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several cell lines. The available data, primarily focusing on murine fibrosarcoma (L-929) and human breast adenocarcinoma (MCF-7) cells, are summarized below.

| Cell Line | Concentration | % Inhibition / Effect | Reference |

| L-929 | 100 µM | ~54% decrease in cell survival | [1] |

| L-929 | 200 µM | ~100% decrease in cell survival | [1] |

| L-929 | 400 µM | ~100% decrease in cell survival | [1] |

| MCF-7 | 32 µg/mL | ~69% inhibition of cell growth | [2] |

It is important to note that the cytotoxic activity of this compound can be significantly enhanced when used in combination with β-caryophyllene. For instance, when 32 µg/mL of this compound was combined with 10 µg/mL of β-caryophyllene, the inhibition of MCF-7 cell growth increased to 90%.[2] Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro evaluation of this compound's cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: L-929 (murine fibrosarcoma) and MCF-7 (human breast adenocarcinoma) cells are commonly used.

-

Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 1% L-glutamine (200 mM) and 10% fetal bovine serum.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

-

Subculturing: Cultures are passaged three times a week using trypsin to detach the cells, with a split ratio of 1:2 or 1:3 depending on cell density.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-